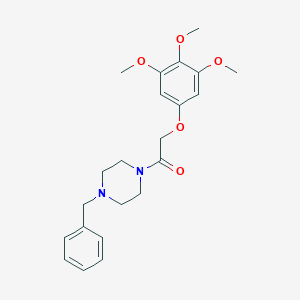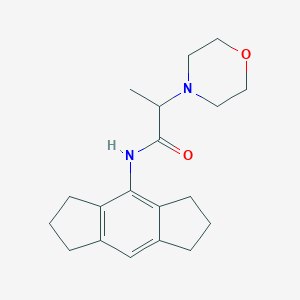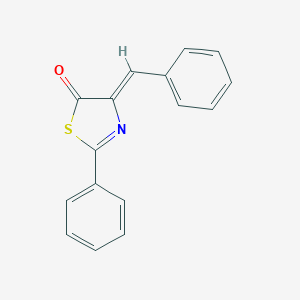![molecular formula C17H8N4S2 B232159 [1]Benzothieno[3',2':4,5]thieno[2,3-c]tetraazolo[1,5-a]quinoline](/img/structure/B232159.png)
[1]Benzothieno[3',2':4,5]thieno[2,3-c]tetraazolo[1,5-a]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzothieno[3',2':4,5]thieno[2,3-c]tetraazolo[1,5-a]quinoline (BTQ) is a heterocyclic compound that has gained significant attention in scientific research due to its potential in various fields.
Mechanism Of Action
The mechanism of action of [1]Benzothieno[3',2':4,5]thieno[2,3-c]tetraazolo[1,5-a]quinoline in anticancer activity is not fully understood. However, it has been suggested that [1]Benzothieno[3',2':4,5]thieno[2,3-c]tetraazolo[1,5-a]quinoline induces apoptosis (programmed cell death) in cancer cells by activating the caspase pathway. In imaging applications, [1]Benzothieno[3',2':4,5]thieno[2,3-c]tetraazolo[1,5-a]quinoline acts as a fluorescent probe by binding to specific biomolecules, such as DNA and proteins, and emitting fluorescence upon excitation.
Biochemical and Physiological Effects:
[1]Benzothieno[3',2':4,5]thieno[2,3-c]tetraazolo[1,5-a]quinoline has been shown to exhibit low toxicity and high biocompatibility in vitro and in vivo studies. In anticancer activity, [1]Benzothieno[3',2':4,5]thieno[2,3-c]tetraazolo[1,5-a]quinoline has been shown to inhibit the growth of various cancer cell lines, such as breast cancer, lung cancer, and colon cancer. In imaging applications, [1]Benzothieno[3',2':4,5]thieno[2,3-c]tetraazolo[1,5-a]quinoline has been used to visualize DNA and protein structures in live cells with high specificity and sensitivity.
Advantages And Limitations For Lab Experiments
The advantages of using [1]Benzothieno[3',2':4,5]thieno[2,3-c]tetraazolo[1,5-a]quinoline in lab experiments include its ease of synthesis, low toxicity, and high biocompatibility. However, the limitations of using [1]Benzothieno[3',2':4,5]thieno[2,3-c]tetraazolo[1,5-a]quinoline include its low solubility in water and its potential instability under certain conditions.
Future Directions
In [1]Benzothieno[3',2':4,5]thieno[2,3-c]tetraazolo[1,5-a]quinoline research include the optimization of synthesis methods to increase yield and purity, the development of new applications in biomedicine, and the exploration of its potential in other scientific fields. Additionally, the development of [1]Benzothieno[3',2':4,5]thieno[2,3-c]tetraazolo[1,5-a]quinoline-based drug delivery systems and the investigation of its potential as a therapeutic agent for various diseases are promising future directions.
In conclusion, [1]Benzothieno[3',2':4,5]thieno[2,3-c]tetraazolo[1,5-a]quinoline is a versatile and promising compound that has shown potential in various scientific fields. Further research is needed to fully understand its mechanism of action and to explore its potential in new applications.
Synthesis Methods
The synthesis of [1]Benzothieno[3',2':4,5]thieno[2,3-c]tetraazolo[1,5-a]quinoline involves a series of chemical reactions, which include the cyclization of 2-(2-bromoethyl)benzo[d]thiazole with 2-aminothiophenol, followed by the reaction with 2-(2-aminoethyl)indole to obtain the final product. The synthesis of [1]Benzothieno[3',2':4,5]thieno[2,3-c]tetraazolo[1,5-a]quinoline has been optimized to increase the yield and purity of the compound.
Scientific Research Applications
[1]Benzothieno[3',2':4,5]thieno[2,3-c]tetraazolo[1,5-a]quinoline has been extensively studied for its potential in various scientific fields, such as material science, organic electronics, and biomedicine. In material science, [1]Benzothieno[3',2':4,5]thieno[2,3-c]tetraazolo[1,5-a]quinoline has been used as a building block for the synthesis of organic semiconductors, which have shown promising results in the development of electronic devices. In organic electronics, [1]Benzothieno[3',2':4,5]thieno[2,3-c]tetraazolo[1,5-a]quinoline has been used as an active layer in organic solar cells, which have shown high efficiency and stability. In biomedicine, [1]Benzothieno[3',2':4,5]thieno[2,3-c]tetraazolo[1,5-a]quinoline has been studied for its potential as an anticancer agent and as a fluorescent probe for imaging applications.
properties
Product Name |
[1]Benzothieno[3',2':4,5]thieno[2,3-c]tetraazolo[1,5-a]quinoline |
|---|---|
Molecular Formula |
C17H8N4S2 |
Molecular Weight |
332.4 g/mol |
IUPAC Name |
21,23-dithia-3,4,5,6-tetrazahexacyclo[11.10.0.02,6.07,12.014,22.015,20]tricosa-1(13),2,4,7,9,11,14(22),15,17,19-decaene |
InChI |
InChI=1S/C17H8N4S2/c1-3-7-11-9(5-1)13-14-10-6-2-4-8-12(10)22-17(14)23-15(13)16-18-19-20-21(11)16/h1-8H |
InChI Key |
PHNUEICPXRVIQT-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=C(C4=NN=NN24)SC5=C3C6=CC=CC=C6S5 |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C4=NN=NN24)SC5=C3C6=CC=CC=C6S5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N,N-dimethyl-4-[(4-phenylphenyl)diazenyl]aniline](/img/structure/B232076.png)
![2-[4-(1,2,3,5,6,7-Hexahydro-s-indacen-4-yl)-1-piperazinyl]-1-[4-(methylsulfonyl)phenyl]ethanone](/img/structure/B232078.png)
![2-[4-(4-Hydroxyphenyl)-1-piperazinyl]-1-[4-(methylsulfonyl)phenyl]ethanone](/img/structure/B232082.png)
![11-[4-(Dimethylaminomethyl)phenyl]-6,11-dihydrodibenzo[b,e]thiepin-11-ol](/img/structure/B232083.png)
![(6,6-dioxido-5,7-dihydrodibenzo[c,e]thiepin-5-yl)-N,N-dimethylmethanamine](/img/structure/B232088.png)
![10-(4-Methyl-1-piperazinyl)-8-(methylsulfanyl)-10,11-dihydrodibenzo[b,f]thiepin-3-ol](/img/structure/B232092.png)



![2-[4-(8-Bromo-3-fluoro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-1-piperazinyl]ethanol](/img/structure/B232102.png)
![2-[4-(2-Chloro-6-fluoro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-1-piperazinyl]ethanol](/img/structure/B232105.png)
![1-(2-Chloro-6-fluoro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-4-methylpiperazine](/img/structure/B232106.png)
![2-[4-(6-Fluoro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-1-piperazinyl]ethanol](/img/structure/B232107.png)
![1-(8-Chloro-6-fluoro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-4-methylpiperazine](/img/structure/B232108.png)